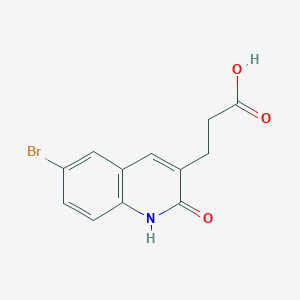![molecular formula C8H4BrClN2O2 B1371900 Acide 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylique CAS No. 1000342-01-7](/img/structure/B1371900.png)
Acide 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylique
Vue d'ensemble
Description
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Target of Action
The primary targets of “4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, leading to changes in cellular metabolism, signaling, and gene expression .
Pharmacokinetics
Its molecular weight (23148 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been shown to have various effects, such as inhibiting cell proliferation and inducing apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyridine and 2-chloro-3-formylpyridine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolopyridine core. This can be achieved using various cyclization agents and conditions, such as acidic or basic catalysts.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: This compound is structurally similar but lacks the chlorine atom and carboxylic acid group.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the bromine atom.
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Another related compound with different substitution patterns.
Uniqueness
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the carboxylic acid group, allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry .
Propriétés
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILARIBBHMDRKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646788 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-01-7 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)


![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)


![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)




